molecular formula C25H21N3O B14375466 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one CAS No. 88514-43-6

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B14375466
CAS No.: 88514-43-6
M. Wt: 379.5 g/mol
InChI Key: HGRYPMGBXPNEQZ-UHFFFAOYSA-N
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Description

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazolinone core linked to an indole moiety, which is further substituted with a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed three-component reactions. This method involves the reaction of 2-bromoaniline, an isocyanide, and an aldehyde under palladium catalysis to form the quinazolinone core . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of alkylated or acylated quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . It may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the indole moiety linked to the quinazolinone core enhances its potential as a therapeutic agent.

Properties

CAS No.

88514-43-6

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

3-[[2-(4-ethylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C25H21N3O/c1-2-17-11-13-18(14-12-17)24-21(19-7-3-6-10-23(19)27-24)15-28-16-26-22-9-5-4-8-20(22)25(28)29/h3-14,16,27H,2,15H2,1H3

InChI Key

HGRYPMGBXPNEQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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